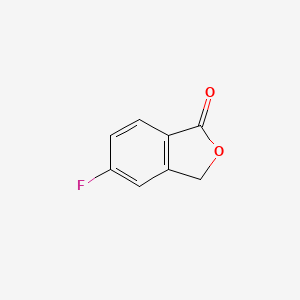

5-Fluoroisobenzofuran-1(3H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

5-fluoro-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDJJBAMSYLYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)F)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60548958 | |

| Record name | 5-Fluoro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-85-6 | |

| Record name | 5-Fluoro-2-benzofuran-1(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60548958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 5 Fluoroisobenzofuran 1 3h One

Known Biological Activities

Studies on the broader class of isobenzofuranone derivatives have indicated potential antimicrobial and antifungal properties. ontosight.ainih.gov For instance, various phthalides have been synthesized and tested for their cytotoxicity, antibacterial, and antifungal activities, with some derivatives showing promising effects against both Gram-negative and Gram-positive bacteria, as well as a broad spectrum of activity against several fungi. nih.gov Furthermore, derivatives of isobenzofuran-1(3H)-one have been investigated as potential antidepressant agents, with some compounds showing in vitro inhibition of serotonin (B10506) reuptake. nih.gov

However, specific studies detailing the comprehensive biological activity profile of 5-Fluoroisobenzofuran-1(3H)-one itself are limited in the public domain.

Applications in Drug Discovery and Development

Due to its structural features, this compound is considered a valuable intermediate in the synthesis of more complex pharmaceutical agents. ontosight.ai Its potential applications span the development of new anti-inflammatory, antibacterial, and antiviral drugs. ontosight.ai The isobenzofuranone core is a recognized pharmacophore, and the fluorine substituent can enhance the pharmacological profile of derivative compounds.

Mechanistic Investigations of Biological Activities

Molecular and Cellular Mechanisms of Action

Detailed mechanistic studies specifically elucidating the molecular and cellular targets of 5-Fluoroisobenzofuran-1(3H)-one are not currently available in the reviewed scientific literature. Research on related isobenzofuranone derivatives suggests that their biological effects could arise from various mechanisms, including enzyme inhibition or interaction with cellular receptors. For example, some isobenzofuran-1(3H)-one derivatives have been evaluated for their potential to act as antidepressants through the inhibition of serotonin (B10506) reuptake. nih.gov However, without specific experimental data for the 5-fluoro analog, any proposed mechanism would be purely speculative.

Stereochemical Considerations in Biological Interactions

The concept of stereochemistry is fundamental in pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically affect its interaction with chiral biological macromolecules such as enzymes and receptors.

The structure of this compound features a prochiral center at the C3 position of the furanone ring. Substitution at this position with any group other than hydrogen would result in a chiral center, leading to the existence of enantiomers. These enantiomers could exhibit significantly different biological activities, potencies, and metabolic profiles.

Despite the critical importance of stereochemistry, there is a notable absence of published research on the stereoselective synthesis, chiral separation, or differential biological evaluation of enantiomers of 3-substituted-5-fluoroisobenzofuran-1(3H)-one derivatives. Therefore, the specific stereochemical considerations for the biological interactions of this class of compounds remain an unexplored area of research.

Advanced Applications in Organic Synthesis and Bioimaging

5-Fluoroisobenzofuran-1(3H)-one as a Key Intermediate in Pharmaceutical Synthesis

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as a crucial starting material in the synthesis of high-value pharmaceutical agents due to its pre-functionalized core, which allows for efficient elaboration into more complex structures.

Precursor Role in PARP Inhibitor Development (e.g., Talazoparib)

A paramount example of the utility of this compound is its role as a key precursor in the synthesis of Talazoparib. Talazoparib is a highly potent inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair. The inhibition of PARP is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The synthesis of Talazoparib involves a multi-step sequence where the 5-fluorophthalide core of this compound is ultimately transformed into the complex tetracyclic framework of the final drug molecule. The fluorine atom from the starting material is retained in the final structure of Talazoparib, contributing to its pharmacological profile. The development of Talazoparib showcases the importance of fluorinated building blocks in constructing novel, highly potent, and orally efficacious anticancer agents. nih.govnih.gov

Utilization as Chiral Building Blocks in Natural Product Synthesis

Isobenzofuranones, also known as phthalides, are a class of compounds found in a number of natural products and bioactive molecules. The enantioselective synthesis of chiral 3-substituted isobenzofuranones is of significant interest as these chiral synthons can serve as valuable intermediates in the synthesis of several alkaloids and other complex natural products. researchgate.net

Diverse enantioselective approaches have been developed to obtain chiral 3-substituted and 3,3-disubstituted isobenzofuranones using either chiral auxiliaries or chiral reagents. researchgate.net While specific examples detailing the use of this compound in the total synthesis of a particular natural product are not extensively documented, the established methodologies for the asymmetric synthesis of the isobenzofuranone scaffold are applicable. These methods provide a pathway to chiral fluorinated building blocks that are primed for incorporation into complex targets, including natural product analogues where the fluorine atom can introduce desirable properties.

Development in Fine Chemical Synthesis and Medicine Intermediates

Beyond its high-profile role in the synthesis of specific drugs like Talazoparib, this compound is a valuable intermediate in the broader field of fine chemical synthesis. It is classified as a heterocyclic building block, specifically a benzofuran, and is utilized in the construction of a variety of more complex molecules. ontosight.ainih.gov Its utility stems from the reactivity of the lactone ring, which can be opened and modified, and the aromatic ring, which can undergo further substitution. This makes it a versatile starting point for creating libraries of compounds for screening in drug discovery and for the development of other functional materials.

Radiotracer Applications for Diagnostic Imaging

The field of nuclear medicine relies on radiotracers for non-invasive diagnostic imaging techniques such as Positron Emission Tomography (PET). The development of targeted radiotracers allows for the visualization and quantification of specific biological processes at the molecular level. Talazoparib, synthesized from this compound, has been successfully radiolabeled with fluorine-18 (B77423) ([18F]) to create [18F]talazoparib. nih.govntu.ac.uk

This radiotracer has been evaluated for its potential in imaging PARP-1 expression in tumors. The ability to non-invasively assess PARP-1 levels could help in patient selection for PARP inhibitor therapy and in monitoring treatment response. The synthesis of [18F]talazoparib underscores the downstream value of its precursor, this compound, in facilitating the development of advanced diagnostic tools. researchgate.netnih.govntu.ac.uk The presence of a fluorine atom in the parent molecule provides a site for radiolabeling without altering the core structure, which is crucial for retaining its biological activity and specificity. nih.gov

Bioimaging and Sensing Capabilities of Fluorinated Isobenzofuranones

The isobenzofuranone scaffold is present in various compounds that exhibit interesting photophysical properties. While research into the specific bioimaging and sensing capabilities of this compound itself is an emerging area, derivatives of the broader isobenzofuranone class have shown potential in fluorescence-based applications. For instance, certain isobenzofuranone derivatives have been studied in the context of measuring fluorescent products of lipid peroxidation. nih.gov

The introduction of a fluorine atom can modulate the electronic properties of a molecule, which in turn can influence its fluorescence characteristics, such as quantum yield and lifetime. Fluorinated compounds are increasingly being explored for the development of fluorescent probes for the detection of various analytes and for cellular imaging. Given the inherent reactivity and structural backbone of this compound, it represents a promising platform for the design and synthesis of novel fluorinated isobenzofuranone-based probes for bioimaging and sensing applications.

Computational Studies and Theoretical Insights

Quantum Chemical Calculations on Electronic Distribution and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of 5-Fluoroisobenzofuran-1(3H)-one. These calculations can map the electron density distribution, identify sites susceptible to electrophilic or nucleophilic attack, and quantify the energetic factors that govern its chemical reactions.

The presence of a fluorine atom and a lactone ring significantly influences the electronic properties of the benzofuranone core. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). The lactone, with its carbonyl group, also acts as an electron-withdrawing group.

Theoretical calculations can precisely quantify these effects. For instance, mapping the electrostatic potential (ESP) onto the electron density surface can visually represent the regions of positive and negative charge. In this compound, the most negative potential is expected to be localized around the carbonyl oxygen, indicating its propensity to act as a hydrogen bond acceptor or a site for electrophilic attack. Conversely, the hydrogen atoms of the methylene (B1212753) group and the aromatic ring will exhibit positive potential.

Reactivity indices derived from DFT, such as Fukui functions and local softness, can further pinpoint the reactivity of specific atoms. These calculations can predict the regioselectivity of reactions like electrophilic aromatic substitution on the benzene (B151609) ring or nucleophilic attack at the carbonyl carbon of the lactone.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Interpretation |

| Dipole Moment | ~3.5 D | Indicates a significant separation of charge within the molecule, contributing to its polarity. |

| HOMO Energy | -7.2 eV | Relates to the ionization potential and the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Relates to the electron affinity and the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Charge on C=O Carbon | +0.65 | Confirms the electrophilic nature of the carbonyl carbon. |

| Mullikan Charge on Fluorine | -0.35 | Shows the strong electron-withdrawing nature of the fluorine atom. |

Note: The values in this table are illustrative and represent typical results that would be obtained from DFT calculations.

Conformational Analysis of Fluorinated Lactones using Computational Methods

The three-dimensional structure, or conformation, of this compound is crucial to its properties and interactions. The molecule is composed of a rigid benzene ring fused to a five-membered lactone ring. While the benzene ring is planar, the lactone ring can adopt different non-planar conformations.

Computational methods like Molecular Mechanics (MM) and quantum chemical methods (Ab Initio and DFT) are employed to explore the conformational landscape of such molecules. sciforum.net These methods can calculate the potential energy of different conformations and identify the most stable, low-energy structures. For the five-membered ring in this compound, the likely conformations are the "envelope" and "twist" forms.

Table 2: Illustrative Conformational Analysis Results for the Lactone Ring of this compound

| Conformation | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Envelope (C4 as flap) | 25.0° | 0.00 | 75 |

| Twist | 15.5° | 1.20 | 20 |

| Planar (Transition State) | 0.0° | 3.50 | <1 |

| Envelope (O as flap) | -23.5° | 0.15 | 5 |

Note: This table presents a hypothetical outcome of a conformational analysis, illustrating the likely energetic preference for a particular ring pucker.

Mechanistic Elucidation of Chemical Reactions through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions involving this compound. By mapping the entire reaction pathway, from reactants to products, including any intermediates and transition states, chemists can gain a deep understanding of how a reaction proceeds.

For example, the synthesis of this compound often involves reactions such as the reduction of 4-fluorophthalic anhydride (B1165640). Computational modeling can be used to study the mechanism of this reduction, evaluating different reducing agents and reaction conditions. The calculations would involve locating the transition state structures for each step and calculating the activation energies. A lower activation energy would indicate a more favorable reaction pathway.

Another area of interest is the reactivity of the lactone ring. Nucleophilic attack on the carbonyl carbon can lead to ring-opening reactions. Computational studies can model the approach of a nucleophile, the formation of a tetrahedral intermediate, and the subsequent cleavage of the ester bond. These studies can help predict the feasibility of such reactions and the stability of the resulting products.

Table 3: Hypothetical Activation Energies for a Proposed Reaction Step Involving this compound

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| Nucleophilic attack by OH⁻ on carbonyl carbon | 5-F-phthalide + OH⁻ | [Transition State Complex] | Ring-opened carboxylate | 15.2 |

| Protonation of the ring-opened intermediate | Ring-opened carboxylate + H⁺ | [Transition State Complex] | 2-carboxy-5-fluorobenzyl alcohol | 2.5 |

Note: This table provides a simplified, illustrative example of how computational modeling can quantify the energetics of a reaction mechanism.

Prediction of Biological Target Interactions and Binding Affinities

The structural features of this compound suggest its potential to interact with biological macromolecules, making it a molecule of interest in medicinal chemistry. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are pivotal in predicting these interactions and estimating the binding affinity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. In a hypothetical study, this compound could be docked into the active site of a potential biological target. For instance, given that some isobenzofuranone derivatives have shown antidepressant activity, a relevant target could be the serotonin (B10506) transporter (SERT). The docking simulation would generate a series of possible binding poses and score them based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions) and solvation effects.

Following docking, molecular dynamics simulations can be performed to study the stability of the predicted ligand-receptor complex over time. These simulations provide a more dynamic picture of the binding event, allowing for the observation of conformational changes in both the ligand and the protein.

Finally, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone.

Table 4: Hypothetical Molecular Docking Results of this compound with a Putative Biological Target

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Hydrogen Bonds | Predicted Hydrophobic Interactions |

| 1 | -8.5 | Tyr95, Ile172, Phe335 | Carbonyl oxygen with Tyr95 hydroxyl | Benzene ring with Phe335 |

| 2 | -7.9 | Ser336, Gly442 | Carbonyl oxygen with Ser336 hydroxyl | Methylene group with Ile172 |

| 3 | -7.2 | Asp98, Ala173 | Fluorine with backbone NH of Ala173 (weak) | Benzene ring with surrounding nonpolar residues |

Note: This table is a fictional representation of docking results to illustrate the type of information that can be obtained from such a study.

Future Directions and Research Opportunities

Development of Novel Synthetic Methodologies for Fluorinated Isobenzofuranones

The development of efficient and innovative synthetic routes to 5-Fluoroisobenzofuran-1(3H)-one and its derivatives is paramount for unlocking their full potential. While classical methods for phthalide (B148349) synthesis exist, future research will likely focus on more sustainable, atom-economical, and stereoselective approaches.

Recent advancements in organic synthesis have opened new avenues for the construction of fluorinated heterocyclic systems. For instance, an organic solvent-free synthesis of 3-difluoroalkyl phthalides has been reported, highlighting a move towards greener chemistry. This method, which utilizes water as the reaction medium, could be adapted for the synthesis of this compound derivatives with fluorinated side chains at the 3-position.

Furthermore, the development of novel catalytic systems is a key area of research. Metal-catalyzed reactions, such as those involving palladium, offer powerful tools for the construction of the isobenzofuranone core. A palladium-catalyzed synthesis of 1,3-dihydroisobenzofuran compounds from o-alkynyl benzyl (B1604629) alcohols demonstrates the potential for mild and efficient cyclization reactions. Future work could explore the application of such catalytic methods to fluorinated starting materials to access a wider range of derivatives.

Asymmetric synthesis will be crucial for exploring the biological activity of chiral fluorinated isobenzofuranones. The development of chiral catalysts or the use of chiral auxiliaries can enable the enantioselective synthesis of specific stereoisomers, which is often critical for therapeutic applications. Research into the asymmetric synthesis of related fluorinated compounds, such as amino acids and sulfones, provides a conceptual framework that could be applied to the synthesis of chiral this compound derivatives. chemicalbook.com

Exploration of New Biological Targets and Therapeutic Applications

The incorporation of fluorine can significantly enhance the pharmacological profile of a molecule, and this compound is a promising scaffold for the development of new therapeutic agents. bldpharm.comnih.gov General studies on isobenzofuran-1(3H)-ones have revealed a broad spectrum of biological activities, including antibacterial and antifungal properties. nih.gov Specifically, fluorinated phthalides have shown potential as antimicrobial and anticancer agents. nih.govresearchgate.net

Future research should focus on identifying the specific molecular targets of this compound and its derivatives. One study has already explored the design of isobenzofuran-1-ones as inhibitors of human cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. nih.gov This provides a strong starting point for investigating the anti-inflammatory potential of this compound. The exploration of its inhibitory activity against other key enzymes involved in disease pathways, such as kinases, proteases, or metabolic enzymes, could uncover novel therapeutic applications.

The potential anticancer activity of this compound warrants further investigation. Studies on related fluorinated heterocycles have demonstrated significant cytotoxic effects against various cancer cell lines. researchgate.netbldpharm.com Future research could involve screening this compound and a library of its derivatives against a panel of cancer cell lines to identify potential lead compounds. Mechanistic studies would then be essential to elucidate the mode of action, whether it be through the induction of apoptosis, cell cycle arrest, or inhibition of angiogenesis.

Given the general antimicrobial properties of phthalides, a systematic evaluation of this compound against a broad range of pathogenic bacteria and fungi is a logical next step. The increasing threat of antimicrobial resistance necessitates the discovery of new classes of antibiotics, and fluorinated compounds are a promising avenue.

Advanced Materials Science Applications of Fluorinated Lactones

The unique properties of fluorinated compounds extend beyond medicine into the realm of materials science. This compound is considered a valuable building block for the creation of new materials with tailored optical and electrical properties. derpharmachemica.com The presence of the fluorine atom can impart desirable characteristics such as high thermal stability, chemical resistance, and specific electronic properties.

One of the most promising applications for fluorinated lactones like this compound is in the synthesis of advanced polymers. Fluorinated polymers are known for their exceptional properties, including low surface energy, hydrophobicity, and high thermal and oxidative stability. nih.gov The ring-opening polymerization of fluorinated lactones can lead to the formation of novel polyesters with unique characteristics. Research on the polymerization of other fluorinated lactones has demonstrated the feasibility of this approach. researchgate.net Future studies could focus on the polymerization of this compound to create new fluorinated polyesters and copolyesters with potentially interesting thermal, mechanical, and optical properties.

The field of organic electronics represents another exciting frontier. Furan-based materials are being explored for their potential in applications such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The introduction of fluorine into the molecular structure can modulate the electronic energy levels (HOMO/LUMO) of the material, which is a critical parameter for device performance. bldpharm.com Investigating the electronic properties of this compound and its derivatives, both as standalone molecules and as components in larger conjugated systems, could lead to the development of new materials for organic electronics.

Integration of Computational and Experimental Approaches for Compound Design

The synergy between computational modeling and experimental synthesis is a powerful paradigm in modern chemical research. This integrated approach can significantly accelerate the discovery and optimization of new compounds with desired properties. For this compound, computational methods can play a crucial role in guiding synthetic efforts and predicting biological activity and material properties.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to understand the structural and electronic properties of this compound and its derivatives. nih.gov These calculations can provide insights into molecular geometry, reactivity, and spectroscopic properties, which can be correlated with experimental data. For example, computational studies have been used to characterize novel isobenzofuranones by predicting their NMR spectra, aiding in their structural elucidation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies offer a valuable tool for predicting the biological activity of new compounds based on their molecular descriptors. researchgate.netnih.gov By building a QSAR model using a dataset of known fluorinated lactones with their measured biological activities, it would be possible to predict the potential therapeutic efficacy of novel, yet-to-be-synthesized derivatives of this compound. This in silico screening can help prioritize synthetic targets and focus experimental resources on the most promising candidates.

Molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. rsc.orgmedjrf.com This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. The integration of molecular modeling with synthetic chemistry and biological testing creates a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models. This iterative process is a powerful strategy for the rational design of new drugs and materials based on the this compound scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。